molecular formula C6H8N2O2 B039054 5-Methoxy-4-methyl-1-oxidopyrimidin-1-ium CAS No. 114969-54-9

5-Methoxy-4-methyl-1-oxidopyrimidin-1-ium

Cat. No.: B039054
CAS No.: 114969-54-9
M. Wt: 140.14 g/mol
InChI Key: PUIMNKSJIRCMGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxy-4-methylpyrimidine 1-oxide is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-4-methylpyrimidine 1-oxide typically involves the reaction of 4-methylpyrimidine 1-oxide with methoxy groups under specific conditions. One common method involves the use of trimethylsilyl cyanide (TMSCN) as a reagent. The reaction is carried out in acetonitrile, and the product is obtained in good yields .

Industrial Production Methods

Industrial production methods for 5-Methoxy-4-methylpyrimidine 1-oxide are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-4-methylpyrimidine 1-oxide undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can undergo substitution reactions where the methoxy group is replaced by other functional groups.

    Oxidation Reactions: The compound can be oxidized to form different derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of different reduced forms.

Common Reagents and Conditions

    Trimethylsilyl Cyanide (TMSCN): Used in substitution reactions to introduce cyanide groups.

    Oxidizing Agents: Various oxidizing agents can be used to oxidize the compound to different derivatives.

    Reducing Agents: Reducing agents can be used to reduce the compound to its corresponding reduced forms.

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Methoxy-4-methylpyrimidine 1-oxide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to various biological effects. For example, it may inhibit the expression of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-4-methylpyrimidine 1-oxide is unique due to the presence of both methoxy and methyl groups, which confer specific chemical and biological properties. Its ability to undergo selective reactions and form specific derivatives makes it a valuable compound for research and industrial applications .

Properties

CAS No.

114969-54-9

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

5-methoxy-4-methyl-1-oxidopyrimidin-1-ium

InChI

InChI=1S/C6H8N2O2/c1-5-6(10-2)3-8(9)4-7-5/h3-4H,1-2H3

InChI Key

PUIMNKSJIRCMGR-UHFFFAOYSA-N

SMILES

CC1=NC=[N+](C=C1OC)[O-]

Canonical SMILES

CC1=NC=[N+](C=C1OC)[O-]

Synonyms

Pyrimidine, 5-methoxy-4-methyl-, 1-oxide (9CI)

Origin of Product

United States

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